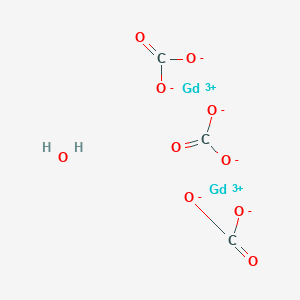
Ranatensin R
説明
Synthesis Analysis
The synthesis of Ranatensin R involves solid-phase peptide synthesis (SPPS). Two analogues of the peptide have been designed and synthesized: DOTA-Aib-Gln-Trp-Ala-Val-Gly-His-Phe-Met-CONH₂ (RN1) and DOTA-6Ahx-Aib-Gln-Trp-Ala-Val-Gly-His-Phe-Met-CONH₂ (RN2) . High-performance liquid chromatography (HPLC) confirms the purity of these conjugates. Radiolabeling with technetium-99m (⁹⁹mTc) and gallium-68 (⁶⁸Ga) has been optimized for further evaluation .
Molecular Structure Analysis
The molecular structure of Ranatensin R consists of a sequence of amino acids. The exact masses of RN1 and RN2 are 1445.64 Da and 1558.80 Da, respectively. These masses align closely with the experimentally observed values. The peptide analogues exhibit affinity for bombesin receptors, making them potential candidates for molecular imaging in prostate cancer .
Chemical Reactions Analysis
The chemical reactions involving Ranatensin R primarily revolve around its radiolabeling process. The conjugated peptides (⁹⁹mTc-RN1, ⁹⁹mTc-RN2, ⁶⁸Ga-RN1, and ⁶⁸Ga-RN2) achieve high radiochemical yields under optimal conditions. Stability studies demonstrate that the radiolabeling remains consistent for several hours .
Physical And Chemical Properties Analysis
科学的研究の応用
PET Imaging of Neuromedin-B Receptor
The first Ga-68-ranatensin analog, a derivative of ranatensin, was developed for PET imaging of the neuromedin B receptor (NMB-R), which is implicated in several human processes like thymic carcinoma and pruritus. The study demonstrated the potential of 68Ga-ranatensin analog for NMB-R molecular imaging due to its favorable properties like stability in plasma, rapid clearance, and uptake in the pancreas and kidneys (Morgat et al., 2016).
Smooth Muscle Stimulation by Ranatensin-HL
Ranatensin-HL, a novel bombesin-related peptide from the skin secretion of Hylarana latouchii, was found to have stimulatory effects on rat urinary bladder and uterus smooth muscles. This peptide and its C-terminal decapeptide (ranatensin-HL-10) were synthesized and tested for their effects, offering insights into the role of ranatensin-HL in smooth muscle physiology (Lin et al., 2017).
Characterization of Receptors for Mammalian Bombesin-Like Peptides
A comprehensive study cloned the receptors for mammalian bombesin-like peptides, including GRP and NMB (ranatensin is the mammalian homolog of ranatensin). This research was crucial in understanding the physiological roles of bombesin-like peptides, especially in the context of human neoplasms like small cell lung carcinomas (SCLC) (Giladi et al., 2007).
Novel Bombesin-Related Peptides and Their Effects
New peptides belonging to the ranatensin subfamily, such as ranatensin-HLa, were discovered and characterized. These peptides exhibit pharmacological activities like increasing the contraction of rat bladder and uterus smooth muscles, providing valuable insights into the therapeutic potential of ranatensin-related peptides (Lin et al., 2019).
Anticancer Potential of Ranatensin
A study explored the biological activity of ranatensin (RAN) as a dopaminergic system ligand and its effects on pancreatic cancer cells. While RAN affected cancer cells potentially through different receptors, it was characterized as a potential useful agent with therapeutic efficacy in cancers expressing dopamine D2 receptors (DRD2) (Laskowska et al., 2022).
作用機序
Ranatensin R interacts with bombesin receptors, particularly the gastrin-releasing peptide (GRP) and neuromedin B (NMB) subtypes. These receptors are overexpressed in prostate cancer. By targeting both GRP and NMB receptors, Ranatensin R could provide a non-invasive means of characterizing prostate cancer .
特性
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H134N30O24S/c1-43(2)31-60(113-74(130)44(3)107-88(144)72(47(6)123)120-86(142)66(37-69(94)127)114-76(132)54(91)41-121)81(137)111-57(19-13-28-101-89(96)97)77(133)110-58(20-14-29-102-90(98)99)78(134)115-62(33-49-21-23-52(124)24-22-49)83(139)118-65(36-68(93)126)85(141)112-59(25-26-67(92)125)79(135)117-63(34-50-38-103-55-18-12-11-17-53(50)55)80(136)106-45(4)75(131)119-71(46(5)122)87(143)104-40-70(128)108-64(35-51-39-100-42-105-51)84(140)116-61(32-48-15-9-8-10-16-48)82(138)109-56(73(95)129)27-30-145-7/h8-12,15-18,21-24,38-39,42-47,54,56-66,71-72,103,121-124H,13-14,19-20,25-37,40-41,91H2,1-7H3,(H2,92,125)(H2,93,126)(H2,94,127)(H2,95,129)(H,100,105)(H,104,143)(H,106,136)(H,107,144)(H,108,128)(H,109,138)(H,110,133)(H,111,137)(H,112,141)(H,113,130)(H,114,132)(H,115,134)(H,116,140)(H,117,135)(H,118,139)(H,119,131)(H,120,142)(H4,96,97,101)(H4,98,99,102)/t44-,45-,46+,47+,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDJTGMTSFEWAF-XCOGVABJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC4=CNC=N4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H134N30O24S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220853 | |
| Record name | Ranatensin R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2052.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70572-93-9 | |
| Record name | Ranatensin R | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070572939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ranatensin R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



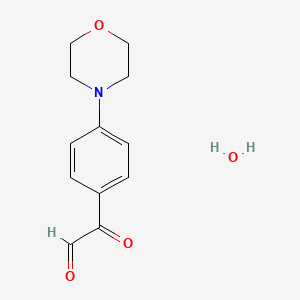


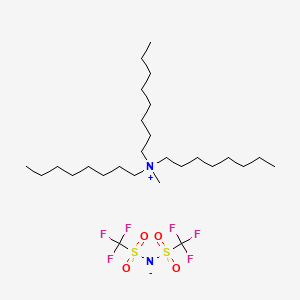
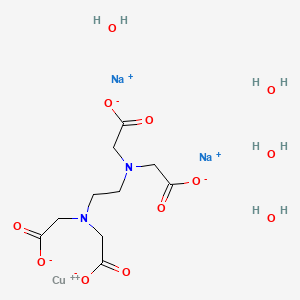
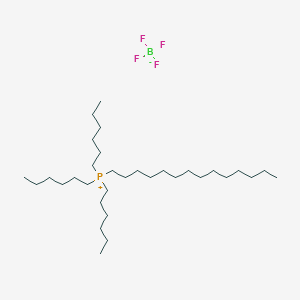


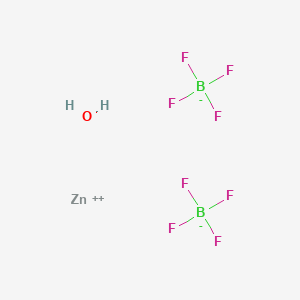
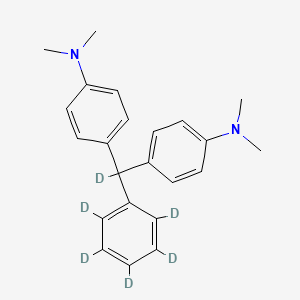
![Formaldehyde;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene](/img/structure/B1591633.png)
